Methanamine, N-[(4-bromophenyl)methylene]-
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Overview
Description
(E)-(4-bromophenyl)methylideneamine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methylidene group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-bromophenyl)methylideneamine typically involves the condensation reaction between 4-bromobenzaldehyde and methylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the imine bond. The reaction is usually performed in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (E)-(4-bromophenyl)methylideneamine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-(4-bromophenyl)methylideneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to (4-bromophenyl)methylamine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-(4-bromophenyl)methylideneamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-(4-bromophenyl)methylideneamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-(4-chlorophenyl)methylideneamine
- (E)-(4-fluorophenyl)methylideneamine
- (E)-(4-iodophenyl)methylideneamine
Uniqueness
(E)-(4-bromophenyl)methylideneamine is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in synthesis and research.
Properties
CAS No. |
35003-56-6 |
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Molecular Formula |
C8H8BrN |
Molecular Weight |
198.06 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-methylmethanimine |
InChI |
InChI=1S/C8H8BrN/c1-10-6-7-2-4-8(9)5-3-7/h2-6H,1H3 |
InChI Key |
CZZJIBWMHRJEEM-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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